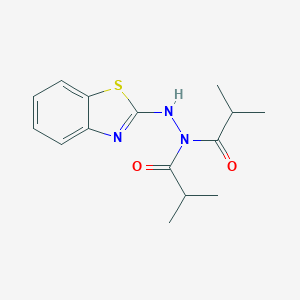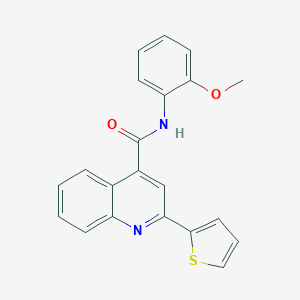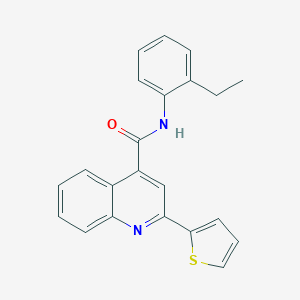![molecular formula C15H14ClNO3S B440647 Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate CAS No. 447409-05-4](/img/structure/B440647.png)
Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in the pharmaceutical industry due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids.
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives, such as the one being analyzed, have shown potential in anticancer applications. They are part of a class of biologically active compounds that medicinal chemists use to develop advanced compounds with a variety of biological effects . This compound could be involved in the synthesis of new molecules with anticancer properties.
Agricultural Chemistry: Plant Growth Regulation
Indole derivatives, which can be synthesized from the compound, have applications in agriculture as well. Indole-3-acetic acid, a derivative, is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a role in regulating plant growth, which could be an area of application for the compound .
Organic Electronics: Semiconductor Applications
Thiophene derivatives are utilized in the field of organic electronics. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . The compound could contribute to the development of new materials for electronic applications.
Environmental Impact: Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound being discussed could potentially be applied in material science to prevent corrosion, thereby extending the life of metals and alloys in various environmental conditions .
Pharmaceutical Development: Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties, making them valuable in the development of new pharmaceuticals. The compound could be used to create molecules that combat microbial infections, contributing to the field of antimicrobial drug development .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVROFJIVIQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(dimethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B440573.png)
![4-Methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B440574.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B440576.png)
![2-(4-bromophenyl)-4-[(3-chloro-4-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440579.png)

![2-(3,4-Dimethoxyphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B440608.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440660.png)

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)
![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)
![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)